molecular formula C10H16O4 B3058883 Diethyl 3-methylpent-2-enedioate CAS No. 924-59-4

Diethyl 3-methylpent-2-enedioate

Cat. No.: B3058883
CAS No.: 924-59-4
M. Wt: 200.23 g/mol
InChI Key: ZKOYUECOZRNJDN-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-methylpent-2-enedioate is an organic compound with the molecular formula C10H16O4. It is an ester derived from 3-methylpent-2-enedioic acid and ethanol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-methylpent-2-enedioate can be synthesized through the esterification of 3-methylpent-2-enedioic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methylpent-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-methylpent-2-enedioic acid.

    Reduction: Diethyl 3-methylpent-2-enediol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Diethyl 3-methylpent-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the production of pharmaceutical compounds.

    Industry: this compound is utilized in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of diethyl 3-methylpent-2-enedioate involves its reactivity as an ester. The ester functional group can undergo hydrolysis, transesterification, and other reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-methylpent-2-enedioate
  • Diethyl ethylmalonate
  • Diethyl butylmalonate
  • Dimethyl itaconate

Uniqueness

Diethyl 3-methylpent-2-enedioate is unique due to its specific ester structure and the presence of a methyl group at the 3-position of the pent-2-enedioate backbone. This structural feature imparts distinct reactivity and properties compared to other similar esters.

Properties

IUPAC Name

diethyl 3-methylpent-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-13-9(11)6-8(3)7-10(12)14-5-2/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOYUECOZRNJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3-methylpent-2-enedioate
Reactant of Route 2
Reactant of Route 2
Diethyl 3-methylpent-2-enedioate
Reactant of Route 3
Reactant of Route 3
Diethyl 3-methylpent-2-enedioate
Reactant of Route 4
Reactant of Route 4
Diethyl 3-methylpent-2-enedioate
Reactant of Route 5
Reactant of Route 5
Diethyl 3-methylpent-2-enedioate
Reactant of Route 6
Reactant of Route 6
Diethyl 3-methylpent-2-enedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.